molecular formula C16H18F3NO3 B13797679 Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate

Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate

Cat. No.: B13797679
M. Wt: 329.31 g/mol
InChI Key: WDEAFROMUJDJSO-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a trifluoromethyl group, and a hydroxybutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dimethylindole with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and inducing apoptosis in cancer cells. The trifluoromethyl group enhances its binding affinity to target proteins, while the indole ring facilitates its interaction with hydrophobic pockets in the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-Dimethyl-1H-indol-3-yl)ethanone
  • N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
  • Substituted-5-(1H-indol-3-yl)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C16H18F3NO3

Molecular Weight

329.31 g/mol

IUPAC Name

ethyl 3-(1,2-dimethylindol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate

InChI

InChI=1S/C16H18F3NO3/c1-4-23-13(21)9-15(22,16(17,18)19)14-10(2)20(3)12-8-6-5-7-11(12)14/h5-8,22H,4,9H2,1-3H3

InChI Key

WDEAFROMUJDJSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(N(C2=CC=CC=C21)C)C)(C(F)(F)F)O

Origin of Product

United States

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